
1-(3-((3,4-dimethoxyphenethyl)(methyl)amino)propyl)-4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile
Vue d'ensemble
Description
KR30031 is a novel P-glycoprotein inhibitor with potential anticancer activity. It is a verapamil analog designed to have fewer cardiovascular effects. The compound has shown the ability to reduce efflux transport, which is equal to that of verapamil, a well-known P-glycoprotein inhibitor .
Méthodes De Préparation
The synthetic routes and reaction conditions for KR30031 are not widely documented in public sources. it is known that KR30031 is a custom product, and its synthesis involves a specialized team with experience in creating high-cost, high-value compounds . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific solvents and reagents to achieve the desired molecular structure.
Analyse Des Réactions Chimiques
KR30031 undergoes various chemical reactions, primarily focusing on its role as a P-glycoprotein inhibitor. The compound is involved in reactions that enhance the bioavailability of other drugs, such as paclitaxel, by inhibiting the P-glycoprotein-mediated efflux pump . Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween 80, which are used to prepare in vivo formulations . The major products formed from these reactions are typically the enhanced bioavailability of co-administered drugs.
Applications De Recherche Scientifique
KR30031 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in enhancing the oral bioavailability of drugs like paclitaxel by inhibiting the P-glycoprotein efflux pump . This makes it a valuable tool in cancer research and treatment, as it can improve the effectiveness of chemotherapeutic agents. Additionally, KR30031 is used in studies involving drug transport and metabolism, providing insights into the mechanisms of drug resistance and absorption .
Mécanisme D'action
KR30031 exerts its effects by inhibiting the P-glycoprotein efflux pump, which is responsible for extruding drugs out of cells. This inhibition enhances the bioavailability of co-administered drugs by preventing their efflux from the gut lumen . The molecular targets of KR30031 include the P-glycoprotein itself, and the pathways involved are primarily related to drug transport and metabolism. The compound’s ability to reduce efflux transport is comparable to that of verapamil, another well-known P-glycoprotein inhibitor .
Comparaison Avec Des Composés Similaires
KR30031 is similar to verapamil, a well-known P-glycoprotein inhibitor, but with fewer cardiovascular effects . Both compounds are effective in reducing efflux transport, enhancing the bioavailability of co-administered drugs. KR30031’s unique advantage lies in its reduced cardiovascular side effects, making it a safer alternative for use in cancer treatment and other therapeutic applications . Other similar compounds include ketoconazole, which is also used to enhance the bioavailability of drugs like paclitaxel by inhibiting hepatic metabolism .
Propriétés
Formule moléculaire |
C26H34N2O4 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3 |
Clé InChI |
VLSLFQMGJUJBQJ-UHFFFAOYSA-N |
SMILES |
CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |
Apparence |
white to off-white solid powder. |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly. |
Solubilité |
soluble in DMSO, not soluble in water |
Stockage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonymes |
KR30031; KR-30031; KR 30031. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



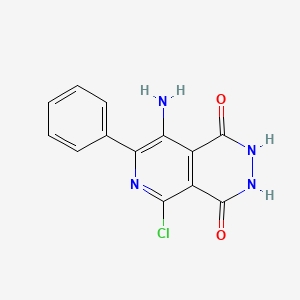
![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)

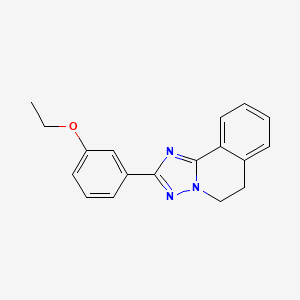
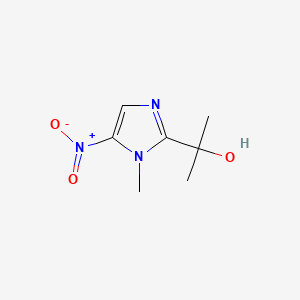
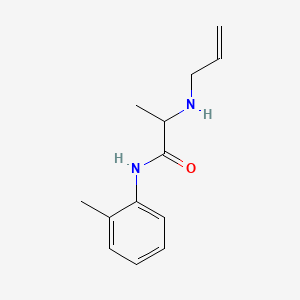
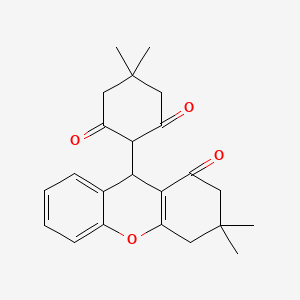
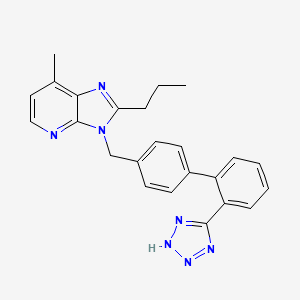
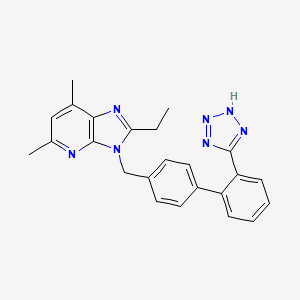
![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methyl-2-thiophenecarboxamide](/img/structure/B1673697.png)
![butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate](/img/structure/B1673698.png)
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)
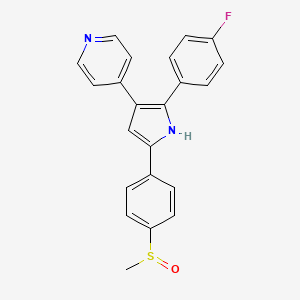
![4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B1673704.png)